molecular formula C22H16N4O4 B11604853 Methyl 3-{[2-(3-nitrophenyl)quinazolin-4-yl]amino}benzoate

Methyl 3-{[2-(3-nitrophenyl)quinazolin-4-yl]amino}benzoate

Cat. No.: B11604853
M. Wt: 400.4 g/mol
InChI Key: XXKHVDXGIFWUES-UHFFFAOYSA-N
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Description

Methyl 3-{[2-(3-nitrophenyl)quinazolin-4-yl]amino}benzoate is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[2-(3-nitrophenyl)quinazolin-4-yl]amino}benzoate typically involves multi-step organic reactions. One common method involves the condensation of 3-nitroaniline with 2-chloroquinazoline in the presence of a base to form the intermediate 2-(3-nitrophenyl)quinazoline. This intermediate is then reacted with methyl 3-aminobenzoate under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[2-(3-nitrophenyl)quinazolin-4-yl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: m-Chloroperbenzoic acid

    Substitution: Nitric acid, halogens (e.g., chlorine, bromine)

Major Products Formed

Scientific Research Applications

Methyl 3-{[2-(3-nitrophenyl)quinazolin-4-yl]amino}benzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-{[2-(3-nitrophenyl)quinazolin-4-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, it may inhibit the activity of certain enzymes or receptors that are crucial for cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) and the suppression of tumor growth. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A parent compound with a wide range of biological activities.

    Erlotinib: A quinazoline derivative used as an anticancer drug targeting the epidermal growth factor receptor (EGFR).

    Gefitinib: Another quinazoline-based anticancer drug that inhibits EGFR.

Uniqueness

Methyl 3-{[2-(3-nitrophenyl)quinazolin-4-yl]amino}benzoate is unique due to its specific structural features, such as the presence of both nitrophenyl and quinazoline moieties, which contribute to its distinct biological activities.

Properties

Molecular Formula

C22H16N4O4

Molecular Weight

400.4 g/mol

IUPAC Name

methyl 3-[[2-(3-nitrophenyl)quinazolin-4-yl]amino]benzoate

InChI

InChI=1S/C22H16N4O4/c1-30-22(27)15-7-4-8-16(12-15)23-21-18-10-2-3-11-19(18)24-20(25-21)14-6-5-9-17(13-14)26(28)29/h2-13H,1H3,(H,23,24,25)

InChI Key

XXKHVDXGIFWUES-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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